2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
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Overview
Description
2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a complex organic compound with a molecular formula of C24H21N5O4S and a molecular weight of 475.52 . This compound features a triazole ring, a sulfanyl group, and various aromatic substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide involves multiple steps, typically starting with the preparation of the triazole ring. The triazole ring is often synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The sulfanyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the acetamide group through an acylation reaction . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and aromatic substituents can facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives with sulfanyl and acetamide groups. Examples are:
- 2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- N-(2,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and biological activity
Properties
IUPAC Name |
2-[[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4S/c1-15-7-12-20(16(2)13-15)28-23(19-5-3-4-6-21(19)30)26-27-24(28)34-14-22(31)25-17-8-10-18(11-9-17)29(32)33/h3-13,30H,14H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPMHEIJISABPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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